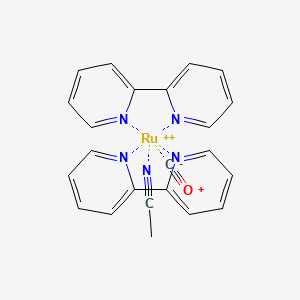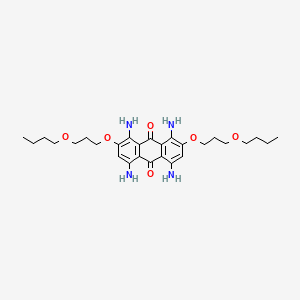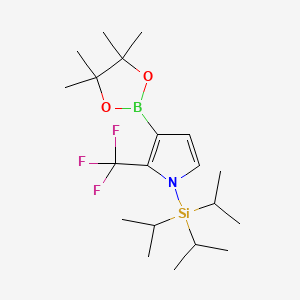
(Acetonitrile)(2,2'-bipyridine-N,N')carbonylruthenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Acetonitrile)(2,2’-bipyridine-N,N’)carbonylruthenium is a coordination compound that features a ruthenium center coordinated to acetonitrile, 2,2’-bipyridine, and a carbonyl group. This compound is part of a broader class of ruthenium polypyridyl complexes, which are known for their rich electrochemical and photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Acetonitrile)(2,2’-bipyridine-N,N’)carbonylruthenium typically involves the reaction of a ruthenium precursor with 2,2’-bipyridine and acetonitrile under controlled conditions. One common method involves the use of [Ru(bpy)2Cl2]·2H2O (where bpy = 2,2’-bipyridine) as the ruthenium source. The reaction is carried out in an acetonitrile solvent, and the mixture is heated to facilitate the coordination of the ligands to the ruthenium center .
Industrial Production Methods
Industrial production methods for such complexes often involve scalable synthetic routes that ensure high yields and purity. These methods may include the use of automated synthesis equipment and rigorous purification techniques such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(Acetonitrile)(2,2’-bipyridine-N,N’)carbonylruthenium undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium ammonium nitrate for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents like acetonitrile or dichloromethane under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of new ruthenium complexes with different ligands .
Scientific Research Applications
(Acetonitrile)(2,2’-bipyridine-N,N’)carbonylruthenium has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (Acetonitrile)(2,2’-bipyridine-N,N’)carbonylruthenium involves its ability to undergo photoinduced electron transfer reactions. Upon light absorption, the compound can enter an excited state, which facilitates the transfer of electrons to or from other molecules. This property is particularly useful in applications like photodynamic therapy and solar energy conversion .
Comparison with Similar Compounds
Similar Compounds
Tris(2,2’-bipyridyl)ruthenium(II): Known for its use in electrochemiluminescence and as a photosensitizer in solar cells.
Bis(2-phenylpyridine-C,N’)bis(acetonitrile)iridium(III): Used in similar applications but with iridium as the central metal.
Diammine(2,2’-bipyridine)bis(thiocyanato)cobalt(III): Another coordination complex with cobalt, used in various catalytic processes.
Uniqueness
(Acetonitrile)(2,2’-bipyridine-N,N’)carbonylruthenium is unique due to its combination of ligands, which provide a balance of stability and reactivity. The presence of acetonitrile and 2,2’-bipyridine allows for versatile coordination chemistry, while the carbonyl group enhances its electronic properties, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C23H19N5ORu+2 |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
acetonitrile;carbon monoxide;2-pyridin-2-ylpyridine;ruthenium(2+) |
InChI |
InChI=1S/2C10H8N2.C2H3N.CO.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-2-3;1-2;/h2*1-8H;1H3;;/q;;;;+2 |
InChI Key |
MSOBFZFCSYJRRT-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.[C-]#[O+].C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-Bromo-6-chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13144659.png)

![4-Bromo-3-iodo-2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B13144676.png)
![4-Bromobenzo[b]thiophen-3-amine](/img/structure/B13144690.png)





